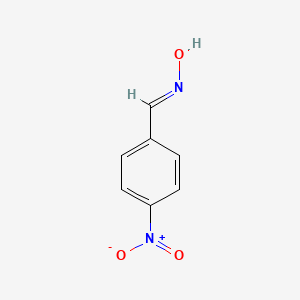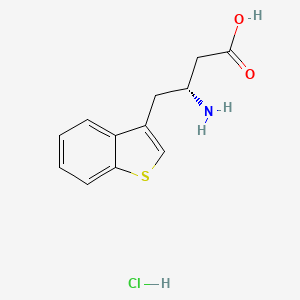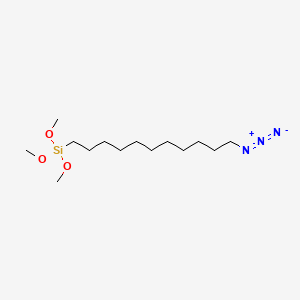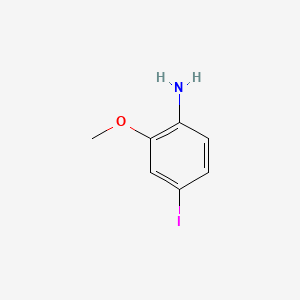
4-Nitrobenzaldehyde oxime
Übersicht
Beschreibung
4-Nitrobenzaldehyde oxime is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The molecular structure of this compound includes a nitro group and an oxime group attached to a benzaldehyde core. This structure has been analyzed using quantum chemical calculations to understand its geometric parameters, vibrational frequencies, and other spectroscopic properties .
Synthesis Analysis
The synthesis of this compound derivatives has been explored in several studies. One such derivative is synthesized through the Pudovik reaction, resulting in a phosphorylated compound characterized by X-ray, IR, and NMR spectroscopy . Another study describes the synthesis of an oxime from 3-amino-5-nitrobenzaldehyde phenylhydrazone, which is then used to create novel diaryl- and arylnitrofuroxans . These syntheses highlight the versatility of this compound as a precursor for various organic compounds.
Molecular Structure Analysis
The molecular geometry, including bond lengths and angles, of this compound has been thoroughly investigated using Hartree-Fock (HF) and density functional theory (DFT) methods. The vibrational frequencies, as well as NMR chemical shifts, have been calculated and found to be in good agreement with experimental data. The studies also include analyses of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the electronic structure of the molecule .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including oxidation and reduction processes. A study on the mini-scale oxidation/reduction in an organic laboratory course demonstrates the transformation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde and vice versa. These reactions are significant in preparative organic chemistry and are used as educational exercises due to the ease of isolation and visualization of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are closely related to its molecular structure. The compound's molecular electrostatic potentials (MEPs), thermodynamic properties, and atomic charges have been calculated, providing a comprehensive understanding of its reactivity and stability. The infrared intensities and Raman activities for the compound have also been reported, contributing to the knowledge of its spectroscopic behavior .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
4-Nitrobenzaldehyde oxime has been used as a starting compound for synthesizing various novel compounds. For example, it was instrumental in synthesizing novel diaryl- and arylnitrofuroxans, which are significant in the field of organic chemistry (Epishina, Ovchinnikov, & Makhova, 1997).
Quantum Chemical Calculations
This compound has also been a subject of quantum chemical calculations. Studies involving molecular geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, HOMO-LUMO analyses, and molecular electrostatic potentials have been conducted to understand its properties better (Gökce & Bahçelī, 2011).
Antibacterial Activity
There is research indicating the potential antibacterial activity of metal complexes derived from this compound. These complexes have shown significant antibacterial results against E. coli, highlighting their potential use in medical and pharmaceutical applications (Hania, 2009).
Crystallography and Molecular Structure
The compound has been analyzed in crystallography to understand its molecular structure better. Studies have examined its crystal structure, molecular interactions, and physical properties (Brito-Arias, García-Báez, Toro, & Höpfl, 2004).
Chromogenic/Fluorogenic Detection
This compound has been utilized in the development of methods for aldehyde detection through chromogenic/fluorogenic oxime bond fragmentation. This application is significant in analytical chemistry for detecting and measuring various aldehydes (Salahuddin, Renaudet, & Reymond, 2004).
Environmental and Pharmaceutical Analysis
In environmental and pharmaceutical analysis, this compound has been used to develop analytical methods. For instance, its use in determining residual amounts in pharmaceutical formulations illustrates its importance in ensuring drug safety and quality (Luo, Gu, Li, Zheng, & Zheng, 2018).
Biodegradation Studies
Research on the biodegradation of related compounds like 4-nitrotoluene by specific bacterial strains has involved the study of intermediates like 4-nitrobenzaldehyde and its oxime derivatives. This research is critical for understanding and managing environmental pollution (Haigler & Spain, 1993).
Safety and Hazards
While specific safety and hazards information for 4-Nitrobenzaldehyde oxime is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Relevant Papers The relevant papers for this compound include a study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde and a paper titled “(E)-4-Nitrobenzaldehyde oxime” on ResearchGate .
Wirkmechanismus
Mode of Action
The exact mode of action of 4-Nitrobenzaldoxime is currently not well-documented. Oximes are known to act as nucleophilic compounds, reacting with electrophilic carbonyl groups. This property is often utilized in the formation and cleavage of bonds in biochemical reactions .
Biochemical Pathways
It’s known that oximes can participate in various biochemical reactions due to their ability to form and break bonds with carbonyl groups .
Result of Action
Given its chemical structure, it may participate in various biochemical reactions, influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of 4-Nitrobenzaldoxime . .
Eigenschaften
IUPAC Name |
(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLPAVBACRIHHC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1129-37-9 | |
| Record name | Benzaldehyde, p-nitro-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-nitrobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrobenzaldoxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD4LR8AM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)
![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)









